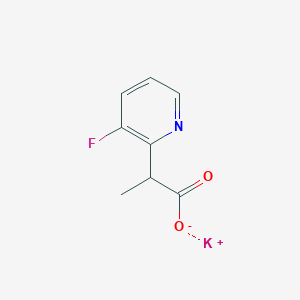
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
Übersicht
Beschreibung
“3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol” is a chemical compound that belongs to the class of organic compounds known as phenols. These are compounds containing a phenol group, which is a benzene ring bearing a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol” would consist of a phenol group, a bromine atom attached at the 3rd position, and a 1-methyl-1H-pyrazol-4-yl group attached at the 5th position .Chemical Reactions Analysis
Again, while specific reactions involving “3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol” are not available, compounds with similar structures are often involved in substitution reactions, where the bromine atom can be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol” would be influenced by its functional groups. For instance, the presence of the phenol group would likely make the compound somewhat polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial/Antifungal Applications
The chemical compound 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol and its derivatives have been investigated for their synthesis methods and potential applications in antibacterial and antifungal activities. One study describes the bromination of certain compounds to yield monobromo derivatives, which were then used as precursors for the synthesis of bipyrazolyl derivatives. These newly synthesized compounds were tested for their in vitro antibacterial activity against various bacterial strains (such as Staphylococcus aureus and Escherichia coli) and antifungal activity against fungi like Aspergilus flavus and Aspergillus niger. The antimicrobial activity of these compounds was compared with commercially available antibiotics and antifungal agents, indicating potential applications in the development of new antimicrobial agents (Pundeer et al., 2013).
Structural and Molecular Characterization
Another aspect of research on this compound involves its structural and molecular characterization. Studies have focused on the hydrogen-bonded chains formed by derivatives of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol. For example, molecules of certain derivatives are linked into chains by means of a single C-H...O hydrogen bond, highlighting the significance of hydrogen bonding in the structural assembly of these compounds. This structural elucidation aids in understanding the chemical behavior and potential reactivity of these compounds (Trilleras et al., 2005).
Antioxidant Activity
Additionally, the core structure related to 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol has been utilized in synthesizing various derivatives with potential antioxidant activity. Through a series of chemical reactions, new thiazolyl–pyrazolone compounds were synthesized and evaluated for their antioxidant potential using assays such as the ABTS Radical Cation Decolorization Assay. This research opens pathways for the development of novel antioxidants which could have applications in pharmaceuticals and nutraceuticals (Gaffer et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPZRJSBOSPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)
![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)


![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)


![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

